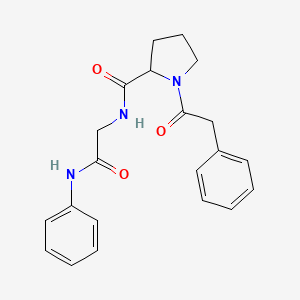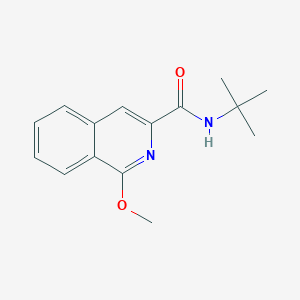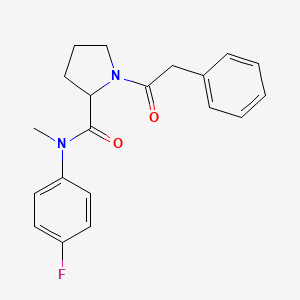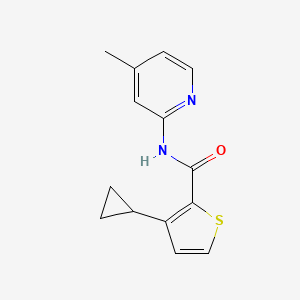![molecular formula C15H18N4O B7531944 (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. CPI-455 has been found to have a high affinity for the bromodomain and extraterminal (BET) proteins, which are epigenetic regulators that play a crucial role in gene expression.
Mechanism of Action
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone binds to the bromodomain of the BET proteins, which prevents them from binding to acetylated histones and regulating gene expression. This leads to a decrease in the expression of genes that are regulated by the BET proteins, which can have a therapeutic effect in diseases where these genes play a role. This compound has been shown to selectively inhibit the BET proteins, which makes it a promising therapeutic agent with fewer side effects than other epigenetic inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a potent antitumor activity in preclinical studies. It has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory diseases. In addition, this compound has been found to modulate the immune system, which can have a therapeutic effect in diseases where the immune system is dysregulated.
Advantages and Limitations for Lab Experiments
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has several advantages for lab experiments. It has a high affinity for the BET proteins, which makes it a potent inhibitor. It has also been shown to be selective for the BET proteins, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other epigenetic inhibitors, which can limit its use in some labs.
Future Directions
There are several future directions for the research on (4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone. One direction is to investigate its potential use in combination therapies with other drugs. This compound has been shown to have synergistic effects with other epigenetic inhibitors, which makes it a promising candidate for combination therapies. Another direction is to investigate its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. This compound has been shown to have a broad range of biological effects, which makes it a promising therapeutic agent for various diseases. Finally, further research is needed to optimize the synthesis method of this compound and reduce its cost, which will make it more accessible for researchers.
Synthesis Methods
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the preparation of 4-cyclopropylpiperazine, which is then coupled with imidazo[1,2-a]pyridine-2-carboxylic acid to form the key intermediate. The intermediate is then further modified to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to inhibit the BET proteins, which are involved in the regulation of various genes that play a role in cancer, inflammation, and other diseases. This compound has been shown to have antitumor activity in preclinical studies, and it has been investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its ability to modulate the immune system.
Properties
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(13-11-19-6-2-1-3-14(19)16-13)18-9-7-17(8-10-18)12-4-5-12/h1-3,6,11-12H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHXOLDVABIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)



![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-chlorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531961.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
